N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Molecular Interactions and Pharmacological Potential
Research on compounds structurally similar to N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, such as certain cannabinoid receptor antagonists, provides insights into their molecular interactions and pharmacological potential. For example, studies have detailed the molecular interaction mechanisms of specific antagonists with cannabinoid receptors, highlighting their steric and electrostatic binding interactions and potential for antagonist activity based on conformational analysis (Shim et al., 2002).
Chemical Synthesis and Material Applications
Further research focuses on the chemical synthesis of related compounds, exploring their applications in materials science. For instance, the targeted synthesis of cadmium(II) Schiff base complexes and their role in corrosion inhibition on mild steel has been studied, revealing the potential of such compounds in corrosion engineering and materials protection (Das et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Another area of research involves the synthesis and evaluation of compounds for enzyme inhibition, with potential therapeutic applications. Studies have synthesized and assessed the structure-activity relationships of acetylcholinesterase inhibitors, identifying potent inhibitors with selective affinity and potential for treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
Coordination Chemistry and Ligand Design
Research also extends to coordination chemistry, where the design and synthesis of Schiff-base ligands for exploring copper(II) coordination chemistry have been conducted. Such studies aim to understand the influence of ligand structure on the coordination chemistry, nuclearity, and magnetic properties of metal complexes, with potential implications for catalysis and material science (Majumder et al., 2016).
Neuropharmacology and Drug Development
Finally, research into neuropharmacological applications has identified compounds with significant activity in models relevant to conditions like migraine, demonstrating the potential of certain piperidine derivatives in developing new therapeutic agents (Wu et al., 2003).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-7-9-22(19(2)15-18)28-26(32)25(31)27-17-24(30-12-5-4-6-13-30)20-8-10-23-21(16-20)11-14-29(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWPNWIGCKTEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide |
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